4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide
Description
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is a halogenated aromatic compound featuring a para-bromo substituent on the benzene ring and a dimethyl-substituted carboximidamide group. The hydroiodide counterion enhances its solubility in polar solvents and stabilizes the amidine moiety through salt formation. Carboximidamide derivatives are of significant interest in medicinal chemistry due to their basicity and ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and electrostatic interactions .
Properties
IUPAC Name |
4-bromo-N,N-dimethylbenzenecarboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.HI/c1-12(2)9(11)7-3-5-8(10)6-4-7;/h3-6,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPHQYBIVLFPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)Br.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the fourth position. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
N,N-Dimethylation: The brominated benzene is then subjected to N,N-dimethylation. This involves the reaction with dimethylamine (CH3)2NH in the presence of a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Carboximidamide Formation: The resulting N,N-dimethylbenzene is then converted to the carboximidamide derivative by reacting with cyanamide (NH2CN) under acidic conditions.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid (HI) to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the carboximidamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The hydroiodide component may also contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical parameters of 4-bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide and its analogs:
Key Comparisons
Functional Group Variations
- Amidine vs. Amide : The target compound and the analogs in contain a carboximidamide group, which is more basic than the amide group in . This difference influences reactivity; amidines can act as proton sponges or form stable salts, whereas amides are less reactive and more hydrolytically stable .
- The N-(2-methoxyethyl) group in introduces an ether linkage, improving water solubility compared to the target compound. The N'-hydroxy substituent in adds hydrogen-bonding capability, which may affect binding to metalloenzymes or receptors.
Counterion Impact
- Hydroiodide vs. Hydrochloride : The hydroiodide counterion in the target compound offers higher polarizability and solubility in alcohols compared to the hydrochloride in . However, iodide salts are generally less stable under acidic conditions due to the weaker basicity of iodide .
Substituent Positioning
- The 2-methoxy group in may direct electrophilic substitution reactions to the ortho/para positions, altering synthetic pathways .
Biological Activity
4-Bromo-N,N-dimethylbenzene-1-carboximidamide hydroiodide is a chemical compound of interest in various biological and medicinal research contexts. Its unique structure, characterized by the presence of a bromine atom and a carboximidamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrN3·HI, with a molar mass of approximately 290.1 g/mol. The compound features a brominated benzene ring substituted with a dimethylamino group and a carboximidamide functional group. This configuration is significant for its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to interact with fibroblast growth factor receptors (FGFR), which play a role in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cellular functions such as growth and apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2 phase, leading to apoptosis.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. For instance:
- Inhibition of Non-Small Cell Lung Cancer (NSCLC) : A related compound demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Mechanistic Insights
The mechanism behind the anticancer activity involves:
- Cell Cycle Arrest : The compound induces G2 phase arrest in NSCLC cells.
- Apoptosis Induction : It promotes apoptosis through the inhibition of key signaling pathways involving FGFR1 and downstream effectors like ERK.
- Molecular Docking Studies : Molecular docking experiments have shown that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction .
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological aspects:
- Acute Toxicity : The compound exhibits acute toxicity when ingested or inhaled, classified under GHS as harmful if swallowed or in contact with skin .
- Skin and Eye Irritation : It can cause skin irritation and serious eye damage upon contact .
Applications in Medicine and Industry
This compound is being investigated for various applications:
- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for drug development targeting specific cancers.
- Research Reagent : It serves as a useful reagent in chemical synthesis and biological studies due to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
